6,7-dimethyl-2-methylene-4-hydro-3H-1,3-thiazolidino[3,2-a]thiopheno[2,3-d]pyr imidin-5-one
Description
Its structure features a thiazolidine ring fused to a thiopheno-pyrimidine core, with methyl substituents at positions 6 and 7 and a methylene group at position 2. The 4-hydro-3H configuration suggests partial saturation of the pyrimidinone ring, which may influence its reactivity and bioavailability .
Properties
IUPAC Name |
4,5-dimethyl-11-methylidene-6,10-dithia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS2/c1-5-4-13-10(14)8-6(2)7(3)16-9(8)12-11(13)15-5/h1,4H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIFLZYZJIGYOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N3CC(=C)SC3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-2-methylene-4-hydro-3H-1,3-thiazolidino[3,2-a]thiopheno[2,3-d]pyr imidin-5-one typically involves multi-step organic reactions. The starting materials often include thiophene derivatives, pyrimidine derivatives, and other heterocyclic compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethyl-2-methylene-4-hydro-3H-1,3-thiazolidino[3,2-a]thiopheno[2,3-d]pyr imidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
6,7-dimethyl-2-methylene-4-hydro-3H-1,3-thiazolidino[3,2-a]thiopheno[2,3-d]pyr imidin-5-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6,7-dimethyl-2-methylene-4-hydro-3H-1,3-thiazolidino[3,2-a]thiopheno[2,3-d]pyr imidin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Spectral Comparisons
Key Observations:
Core Structure Variations: The target compound’s thiazolidine-thiopheno-pyrimidine fusion differs from the thiazolo[4,5-d]pyrimidine in and benzothieno[2,3-d]pyrimidine in . These variations alter ring strain, electron distribution, and binding affinity to biological targets. The 2-methylene group in the target compound may enhance reactivity in Knoevenagel condensations compared to arylidene derivatives like , which feature a stabilized benzylidene moiety .
Thiophene vs. Benzene Rings: The thiophene moiety in the target compound and introduces sulfur-based π-π interactions, which may enhance binding to enzymes like cyclooxygenase (COX) or proteases .
Spectral and Physical Properties :
- The absence of ester or amide C=O groups in the target compound (unlike and ) simplifies its IR profile, with a single C=O stretch expected near 1700 cm⁻¹.
- Higher melting points in compounds like (314–315°C) suggest greater crystalline stability due to hydrogen bonding from the benzimidamide group, whereas the target compound’s methyl groups may lower its melting point.
Biological Implications: Thienopyrimidines with methyl substituents (e.g., ) are reported to inhibit microbial growth by disrupting DNA gyrase . The thiazolidine ring in the target compound may mimic endogenous thiol-containing antioxidants (e.g., glutathione), conferring anti-inflammatory properties .
Biological Activity
6,7-Dimethyl-2-methylene-4-hydro-3H-1,3-thiazolidino[3,2-a]thiopheno[2,3-d]pyrimidin-5-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The compound features a unique arrangement of thiazolidine and thiophene rings fused with a pyrimidine moiety. This structural complexity is believed to contribute to its diverse biological activities.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazolidine can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
| Study | Cell Lines Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (Breast) | 5.0 | Apoptosis induction | |
| HeLa (Cervical) | 7.2 | Cell cycle arrest |
2. Antioxidant Activity
Compounds similar to 6,7-dimethyl-2-methylene-4-hydro have been reported to possess antioxidant properties. This activity is crucial in combating oxidative stress-related diseases.
3. Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. This suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases.
The precise mechanisms through which 6,7-dimethyl-2-methylene-4-hydro exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:
- Inhibition of Kinases : Similar thiazolidine derivatives have shown the ability to inhibit specific kinases involved in cancer progression.
- Interaction with DNA : Some studies suggest that these compounds may bind to DNA, disrupting replication processes in cancer cells.
Case Studies
A notable case study involved the synthesis and evaluation of various thiazolidine derivatives for their anticancer activities against multiple cancer cell lines. The study demonstrated that modifications in the chemical structure significantly influenced the biological activity.
Case Study Summary:
- Objective : To synthesize and evaluate thiazolidine derivatives.
- Findings : Certain derivatives exhibited potent anticancer activity with IC50 values lower than standard chemotherapeutic agents.
Q & A
Q. What are the common synthetic routes for preparing 6,7-dimethyl-2-methylene-4-hydro-3H-1,3-thiazolidino[3,2-a]thiopheno[2,3-d]pyrimidin-5-one?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic annulation. Key steps include:
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Thiazolidinone ring formation : Reacting hydrazine derivatives with α-halogenated carbonyl compounds under reflux conditions (e.g., using oxalyl chloride as a cyclizing agent in DMF with triethylamine as a base) .
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Thiophene-pyrimidine fusion : Knoevenagel condensation or Mannich reactions to assemble fused rings, often requiring Lewis acids (e.g., ZnCl₂) or bases (e.g., Et₃N) to stabilize intermediates .
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Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction efficiency by stabilizing charged intermediates .
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Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is used to isolate the final product .
Table 1 : Representative Reaction Conditions from Literature
Step Reagents/Conditions Yield (%) Reference Thiazolidinone cyclization Oxalyl chloride, DMF, Et₃N, reflux 65–78 Knoevenagel condensation Aldehydes, piperidine, ethanol, 80°C 70–85 Final purification Silica gel chromatography (EtOAc/hexane) >90 purity
Q. How is the structure of this compound confirmed after synthesis?
- Methodological Answer : Structural confirmation relies on spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methyl groups at δ 2.1–2.3 ppm, aromatic protons at δ 6.5–7.8 ppm) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass within 5 ppm error) .
- X-ray crystallography (if crystals are obtainable): Resolves stereochemistry and crystal packing .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity of this compound?
- Methodological Answer : Optimization involves systematic variation of parameters:
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Temperature : Higher temperatures (80–100°C) accelerate ring closure but may increase side products; lower temperatures (40–60°C) favor selectivity .
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Catalyst screening : Lewis acids (e.g., ZnCl₂) improve electrophilic reactivity, while bases (e.g., Et₃N) deprotonate intermediates .
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Solvent polarity : DMSO enhances solubility of polar intermediates, while toluene minimizes byproducts in non-polar steps .
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In situ monitoring : TLC or HPLC tracks reaction progress to terminate at maximal product formation .
Critical Note : Contradictions in yield data (e.g., 65% vs. 85% for similar steps) often arise from differences in solvent purity or catalyst loading .
Q. What strategies are used to evaluate the biological activity of this compound?
- Methodological Answer : Pharmacological assessment includes:
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Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
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Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
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Molecular docking : Predict binding affinity to target proteins (e.g., HIV-1 reverse transcriptase) using AutoDock Vina .
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ADMET profiling : Assess solubility (LogP), metabolic stability (CYP450 inhibition), and toxicity (Ames test) .
Table 2 : Representative Biological Data for Analogous Compounds
Compound Class Target IC₅₀ (μM) Reference Thiazolidino-thiophenes EGFR kinase 0.12–0.45 Pyrimidinones HIV-1 RT 1.8–3.2
Q. How can spectral data contradictions (e.g., NMR shifts) be resolved for structurally complex analogs?
- Methodological Answer : Contradictions arise from tautomerism or solvent effects. Resolution strategies include:
- Variable temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism) .
- Deuterated solvent comparison : DMSO-d₆ vs. CDCl₃ highlights solvent-dependent shifts .
- 2D NMR (COSY, HSQC) : Correlates coupled protons and carbons to assign ambiguous signals .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts for comparison .
Q. What computational methods are employed to predict the reactivity of this compound?
- Methodological Answer : Key approaches include:
- Frontier Molecular Orbital (FMO) analysis : Predicts sites for electrophilic/nucleophilic attack using HOMO-LUMO gaps .
- Molecular Dynamics (MD) : Simulates ligand-protein binding stability over time (e.g., 100 ns trajectories in GROMACS) .
- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups) with biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
